Chlorpromazine hydrochloride

Catalog No.
S523552
CAS No.
69-09-0
M.F
C17H19ClN2S.ClH
C17H20Cl2N2S
M. Wt
355.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpromazine hydrochloride

CAS Number

69-09-0

Product Name

Chlorpromazine hydrochloride

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C17H19ClN2S.ClH
C17H20Cl2N2S

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H

InChI Key

FBSMERQALIEGJT-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

Solubility

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992)

Synonyms

2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine Hydrochloride; 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine Hydrochloride; Klorproman; Marazine; Norcozine; Torazina; Tranzene;

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

Understanding the Dopamine System:

CPZ is a dopamine D2 receptor antagonist, meaning it blocks the action of dopamine in specific brain regions. This property has been instrumental in studying the role of dopamine in various neurological functions, including:

  • Schizophrenia research: By observing how CPZ affects symptoms in patients, researchers gain insights into the potential role of dopamine dysregulation in schizophrenia [].
  • Motor control: Studies using CPZ in animal models have helped understand how dopamine influences movement and coordination [].
  • Reward and motivation: CPZ's effects on behavior in animal studies have contributed to the understanding of dopamine's role in reward processing and motivation.

Investigating Drug-Drug Interactions:

Due to its complex metabolism and interactions with various enzymes, CPZ is frequently used in drug-drug interaction studies. Researchers can observe how CPZ affects the metabolism or effectiveness of other drugs, providing valuable information for developing safe and effective treatment regimens.

Environmental Science and Monitoring:

CPZ is one of the pharmaceutical contaminants that can enter the environment through wastewater discharge. Its presence in water bodies raises concerns about potential ecological impacts. Research using CPZ helps develop methods for its detection and monitoring in environmental samples [].

Development of New Drugs:

The pharmacological profile of CPZ, including its receptor interactions and side effects, has served as a reference point for the development of new antipsychotic medications with improved efficacy and tolerability [].

Studying Non-Neurological Functions:

Recent research suggests that CPZ may have effects beyond the central nervous system. Studies are exploring its potential role in areas like:

  • Cancer research: Investigating potential anti-tumor properties of CPZ [].
  • Antioxidant activity: Exploring its potential to reduce oxidative stress, which is implicated in various diseases.

Chlorpromazine hydrochloride is a prominent antipsychotic medication belonging to the phenothiazine class. It is primarily utilized in the treatment of schizophrenia and other psychotic disorders, as well as for managing nausea and vomiting. The compound is characterized by its chemical formula C17H20Cl2N2SC_{17}H_{20}Cl_{2}N_{2}S and has a molecular weight of approximately 355.325 g/mol. Chlorpromazine hydrochloride appears as a white to creamy-white crystalline powder that is odorless but sensitive to light and air, leading to decomposition under such conditions .

, particularly in metabolic pathways within the body. Its metabolism predominantly occurs in the liver through cytochrome P450 enzymes, leading to the formation of several metabolites via hydroxylation, N-oxidation, sulfoxidation, demethylation, and conjugation . The major metabolic pathways include:

  • Hydroxylation at positions 3 and 7 of the phenothiazine nucleus.
  • Demethylation of the N-dimethylaminopropyl side chain.
  • Formation of N-oxide metabolites.

Approximately 37% of the administered dose is excreted in urine, with both conjugated and unconjugated metabolites present .

Chlorpromazine hydrochloride exhibits a broad spectrum of biological activities due to its interaction with several neurotransmitter receptors. It acts primarily as an antagonist of dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. Additionally, it has significant antiadrenergic activity and weaker peripheral anticholinergic effects, influencing various physiological processes . The drug also interacts with serotonin receptors and histamine receptors, contributing to its diverse pharmacological profile .

Mechanism of Action

The mechanism by which chlorpromazine exerts its effects involves blocking dopamine receptors in the brain's chemical trigger zone, which helps alleviate nausea and vomiting. Its antagonistic action on multiple receptor types leads to various side effects, often categorized under "dirty drugs" due to their non-selective nature .

The synthesis of chlorpromazine hydrochloride typically involves several steps starting from phenothiazine derivatives. A common synthetic route includes:

  • Formation of Phenothiazine: The initial step involves synthesizing phenothiazine from diphenylamine and sulfur.
  • Chlorination: Chlorination at the 2-position introduces chlorine into the structure.
  • Alkylation: The introduction of a dimethylaminopropyl group occurs through alkylation reactions.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting chlorpromazine with hydrochloric acid.

These steps can vary slightly based on specific laboratory protocols but generally follow this synthetic pathway .

Chlorpromazine hydrochloride is primarily used for:

  • Psychiatric Disorders: Treatment of schizophrenia and severe behavioral problems.
  • Nausea and Vomiting: Effective as an antiemetic in various clinical settings.
  • Preoperative Sedation: Used to calm patients before surgical procedures.
  • Management of Agitation: Employed in acute psychiatric episodes or severe agitation.

Its versatility makes it a valuable medication in both psychiatric and general medical practices .

Chlorpromazine hydrochloride interacts with numerous substances, affecting both its efficacy and safety profile. Notable interactions include:

  • Epinephrine: Can lead to paradoxical hypotension.
  • Cytochrome P450 Substrates: It inhibits CYP2D6, affecting drugs metabolized by this pathway (e.g., dextromethorphan).
  • Anticoagulants: May antagonize their effects due to dopamine receptor blockade.
  • Antidiabetic Agents: Can reduce their therapeutic efficacy through receptor interactions.

The complexity of these interactions necessitates careful monitoring when prescribing chlorpromazine alongside other medications .

Chlorpromazine hydrochloride shares similarities with other antipsychotic medications but possesses unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

Compound NameChemical FormulaUnique Characteristics
HaloperidolC21H24ClN3More potent D2 antagonist; less sedative effect
ThioridazineC18H22ClN3SLonger half-life; more sedative properties
FluphenazineC22H26ClF3N2Long-acting formulation; less sedation
PerphenazineC19H24ClN3Moderate sedative effect; more selective D2 antagonist

Chlorpromazine's broad receptor activity contributes to its "dirty drug" classification, while other compounds may be more selective for specific receptor types, influencing their side effect profiles and therapeutic uses .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Chlorpromazine hydrochloride appears as white or creamy-white odorless crystalline powder with very bitter taste. pH (5% aqueous solution) 4.0-5.5. pH (10% aqueous solution) 4-5. (NTP, 1992)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

354.0724252 g/mol

Monoisotopic Mass

354.0724252 g/mol

Heavy Atom Count

22

Appearance

White to Off-White Solid

Melting Point

378 to 385 °F (decomposes) (NTP, 1992)

UNII

9WP59609J6

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.99%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (92.93%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Chlorpromazine Hydrochloride is the hydrochloride salt form of chlorpromazine, a phenothiazine and traditional antipsychotic agent with anti-emetic activity. Chlorpromazine hydrochloride exerts its antipsychotic effect by blocking postsynaptic dopamine receptors in cortical and limbic areas of the brain, thereby preventing the excess of dopamine in the brain. This leads to a reduction in psychotic symptoms, such as hallucinations and delusions. Chlorpromazine hydrochloride appears to exert its anti-emetic activity by blocking the dopamine receptors in the chemical trigger zone (CTZ) in the brain, thereby relieving nausea and vomiting.

MeSH Pharmacological Classification

Dopamine Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

69-09-0

Wikipedia

Chlorpromazine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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